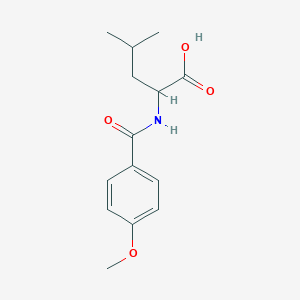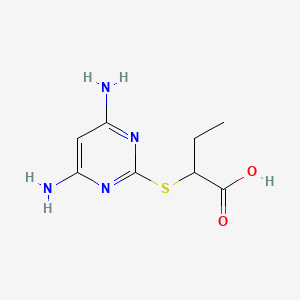
2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric acid
Übersicht
Beschreibung
The compound 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric acid is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the derivatives of this compound, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, has been synthesized and characterized, showing potential as an antiviral molecule against SARS-CoV-2 . Another related compound, 2-(4,6-dimethoxypyrimidin-2-ylsulfanyl)-N-phenylbenzamide, has been synthesized through a reaction involving 2-(4,6-dimethoxypyrimidin-2-ylsulfanyl)benzoic acid and aniline . These compounds are structurally related to the title compound and provide insight into the chemical behavior and potential applications of pyrimidine derivatives.
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves various chemical reactions. For instance, the compound 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide was synthesized and characterized using spectroscopic techniques . Another synthesis method for a related compound used dicyclohexylcarbodiimide as a catalyst in dichloromethane . These methods demonstrate the versatility in synthesizing pyrimidine derivatives, which could be applied to the synthesis of 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric acid.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been extensively studied. For example, the optimized geometry of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide shows near-planarity between the phenyl ring and the pyrimidine ring, which is significant for the molecule's interaction with biological targets . The dihedral angles between the pyrimidine plane and the benzene rings in a related compound were found to be significant, indicating a U-shaped conformation . These structural insights are crucial for understanding the molecular interactions and stability of pyrimidine derivatives.
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives can be inferred from the synthesis and molecular docking studies. The formation of hydrogen-bonded interactions, as well as weak intramolecular interactions, has been observed in the synthesized compounds . These interactions are essential for the biological activity of the molecules, as seen in the docking studies against SARS-CoV-2 protein, where a binding energy of -8.7 kcal/mol was reported for one of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as drug likeness, absorption, distribution, metabolism, excretion, and toxicity (ADMET), have been analyzed. The drug likeness of these compounds has been evaluated based on Lipinski's rule, and their pharmacokinetic properties have been calculated . The spectroscopic analysis, including FT-IR and FT-Raman spectra, provides information on the vibrational modes and the stability of the molecules . These properties are indicative of the potential of pyrimidine derivatives as pharmaceutical agents.
Wissenschaftliche Forschungsanwendungen
Importance of Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives, such as 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric acid, play a crucial role in the development of pharmaceuticals due to their bioactive properties. These compounds are foundational in creating drugs with a wide range of therapeutic effects. Research emphasizes the synthesis and applications of pyrimidine scaffolds, highlighting their importance in medicinal chemistry. For example, the review on hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine derivatives showcases the versatility of pyrimidine cores in pharmaceutical development (Parmar, Vala, & Patel, 2023).
Pyrimidine Derivatives and Anti-inflammatory Activities
Pyrimidine compounds are known for their extensive pharmacological properties, including anti-inflammatory effects. A comprehensive review of recent developments in pyrimidine synthesis and their structure-activity relationships reveals their potent anti-inflammatory capabilities. This is attributed to their inhibitory effects on various inflammatory mediators, indicating the potential of pyrimidine derivatives in developing new anti-inflammatory drugs (Rashid et al., 2021).
Pyrimidine in Wastewater Treatment from Pesticide Production
The role of pyrimidine derivatives extends beyond pharmaceuticals into environmental applications, such as treating wastewater from pesticide production. Research into treatment options for pesticide industry wastewater identifies compounds including pyrimidine derivatives as significant pollutants. This highlights the necessity for effective wastewater treatment technologies to manage these compounds, underscoring the environmental aspect of pyrimidine chemistry (Goodwin et al., 2018).
Pyrimidines in Neuropharmacology and Brain Health
The neuropharmacological properties of pyrimidine derivatives, including butyric acid—a structurally related short-chain fatty acid—are being explored for their potential in treating neurological disorders. Butyrate, for instance, has been studied for its roles in brain function and behavior, indicating the broader implications of pyrimidine and related structures in neuropharmacology and potentially offering new avenues for treating neurological conditions (Stilling et al., 2016).
Eigenschaften
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2S/c1-2-4(7(13)14)15-8-11-5(9)3-6(10)12-8/h3-4H,2H2,1H3,(H,13,14)(H4,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVWYWGXRFRYMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC1=NC(=CC(=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389883 | |
| Record name | 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric acid | |
CAS RN |
436088-61-8 | |
| Record name | 2-[(4,6-Diamino-2-pyrimidinyl)thio]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde](/img/structure/B1306209.png)
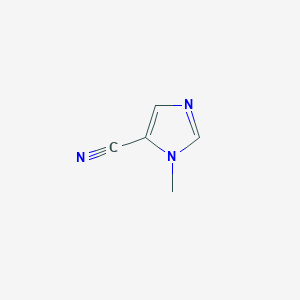
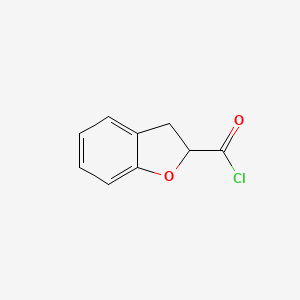
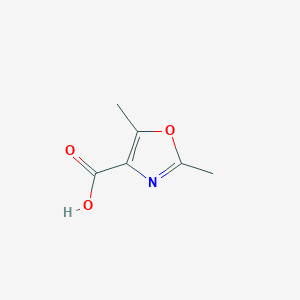
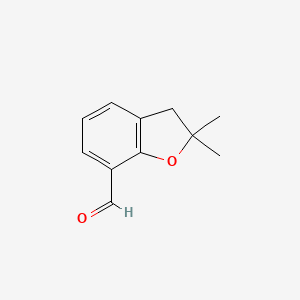

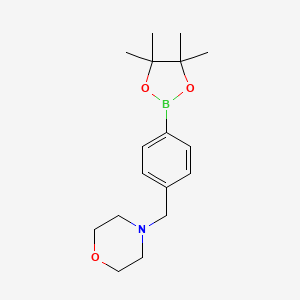
![2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline](/img/structure/B1306224.png)
![2-[(2-Methyl-1-piperidinyl)carbonyl]aniline](/img/structure/B1306226.png)
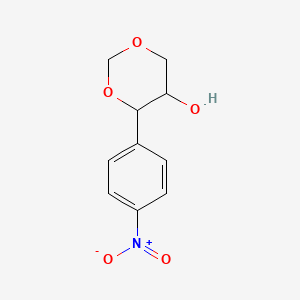
![4-[(4-Methylphenyl)amino]butan-1-ol](/img/structure/B1306231.png)
![4-[(4-Fluorophenyl)amino]butan-1-ol](/img/structure/B1306232.png)
